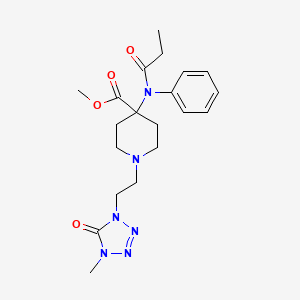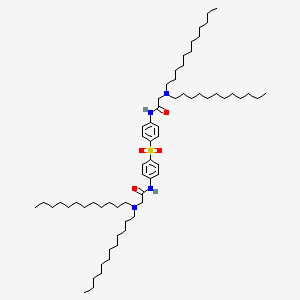
2,3-Di(azepan-1-yl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Di(azepan-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound. It features a quinoxaline core substituted with azepane groups at the 2 and 3 positions.
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of ortho-phenylenediamine with glyoxal in the presence of an acid catalyst to form quinoxaline, which is then reacted with azepane under suitable conditions .
Industrial Production Methods: Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable catalysts are gaining popularity .
化学反应分析
Types of Reactions: 2,3-Di(azepan-1-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .
科学研究应用
2,3-Di(azepan-1-yl)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoxaline derivatives are being explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of dyes, organic semiconductors, and electroluminescent materials
作用机制
The mechanism of action of 2,3-Di(azepan-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
相似化合物的比较
Quinoxaline: The parent compound, known for its broad range of biological activities.
2,3-Diphenylquinoxaline: A derivative with phenyl groups at the 2 and 3 positions, used in organic electronics.
2,3-Di(thiophen-2-yl)quinoxaline: A derivative with thiophene groups, known for its electron-transporting properties
Uniqueness: 2,3-Di(azepan-1-yl)quinoxaline is unique due to the presence of azepane groups, which can enhance its solubility and biological activity compared to other quinoxaline derivatives .
属性
CAS 编号 |
7147-53-7 |
|---|---|
分子式 |
C20H28N4 |
分子量 |
324.5 g/mol |
IUPAC 名称 |
2,3-bis(azepan-1-yl)quinoxaline |
InChI |
InChI=1S/C20H28N4/c1-2-8-14-23(13-7-1)19-20(24-15-9-3-4-10-16-24)22-18-12-6-5-11-17(18)21-19/h5-6,11-12H,1-4,7-10,13-16H2 |
InChI 键 |
LYRNZHDAYZUJTD-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CC1)C2=NC3=CC=CC=C3N=C2N4CCCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid](/img/structure/B12789024.png)





